molecular formula C10H24Cl3N3 B15304454 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride

1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride

Cat. No.: B15304454
M. Wt: 292.7 g/mol
InChI Key: DPMDIKPVYUZOIY-UHFFFAOYSA-N
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Description

1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride is a trihydrochloride salt of a piperidin-3-ylmethyl substituted piperazine. This compound is known for its significant role as a reagent and building block in various synthetic applications. It is widely used in the field of chemistry and pharmaceuticals due to its unique chemical properties .

Preparation Methods

The synthesis of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves several steps. One common method includes the reaction of piperidine with piperazine in the presence of a suitable solvent and catalyst. The reaction mixture is then treated with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained .

In industrial production, the process is scaled up with optimized reaction conditions to achieve higher yields. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce different functional groups into the piperazine ring .

Scientific Research Applications

1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H24Cl3N3

Molecular Weight

292.7 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)piperazine;trihydrochloride

InChI

InChI=1S/C10H21N3.3ClH/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13;;;/h10-12H,1-9H2;3*1H

InChI Key

DPMDIKPVYUZOIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2CCNCC2.Cl.Cl.Cl

Origin of Product

United States

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